5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Description
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound is characterized by the presence of a chloro-substituted aniline ring and a 1,2,4-oxadiazole ring fused with a cyclopropyl group. It is commonly used in various scientific research applications due to its unique structural features and reactivity.
Properties
IUPAC Name |
5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-3-4-8(9(13)5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUJDMVOVJWMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Chloro Group)
The para-chloro substituent undergoes nucleophilic substitution under controlled conditions. Reaction outcomes depend on solvent polarity, temperature, and catalyst use:
Mechanistic Insight : The electron-withdrawing oxadiazole ring activates the chloro group for substitution, favoring SNAr mechanisms in polar aprotic solvents .
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions due to its electron-deficient nature:
Ring-Opening Reactions
-
Hydrolysis under acidic conditions yields carboxylic acid derivatives:
(Yield: 82%, Purity: ≥95% by HPLC) .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling modifies the oxadiazole’s aryl group:
Aniline Amino Group Reactivity
The primary amine undergoes acylation, alkylation, and diazotization:
Acylation
Reaction with benzothiophene-2-carbonyl chloride:
(Yield: 68%, Purity: 97%).
Diazotization
Cyclopropane Ring Modifications
The cyclopropyl group exhibits strain-driven reactivity:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Hydrogenation | H₂/Pd-C | Ring-opening to propyl chain (Yield: 55%) |
| Oxidation | KMnO₄ | Cyclopropane → dicarboxylic acid (Yield: 40%) |
Stability and Reaction Optimization
Critical parameters for reproducible results:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline have demonstrated significant inhibitory effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 9.86 |
| Compound B | A549 | 12.34 |
| Compound C | K562 | 15.67 |
The mechanisms through which these compounds exert their anticancer effects include induction of apoptosis, inhibition of cell proliferation and migration, and modulation of reactive oxygen species levels leading to oxidative stress in tumor cells .
Antimicrobial Properties
The oxadiazole ring in this compound is associated with significant antibacterial and antifungal activities. Studies indicate that compounds featuring this moiety exhibit efficacy against both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group may enhance these properties by improving interactions with microbial enzymes .
Herbicidal Activity
Research has shown that derivatives of oxadiazoles can possess herbicidal properties. For instance, compounds with structural similarities to this compound demonstrated over 70% inhibition rates against various weed species such as Brassica juncea and Chenopodium serotinum . This suggests potential applications in agricultural weed management.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include the formation of the oxadiazole ring through cyclization reactions involving amidoximes and isatoic anhydrides . In industrial settings, optimizing reaction conditions for high yield and purity is crucial.
Case Study 1: Antitumor Activity
A study evaluated various oxadiazole derivatives for their antitumor activity. The results indicated that compounds structurally similar to this compound showed promising results against multiple human tumor cell lines.
Case Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of similar compounds demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The study reported minimal inhibitory concentrations indicating effective bactericidal activity .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as:
2-(1,2,4-Oxadiazol-5-yl)aniline: This compound shares the oxadiazole motif but lacks the chloro and cyclopropyl substituents.
5-Chloro-2-(1,2,4-oxadiazol-5-yl)aniline: Similar to the target compound but without the cyclopropyl group.
3-Cyclopropyl-1,2,4-oxadiazole derivatives: These compounds have the cyclopropyl group but may differ in other substituents on the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS Number: 135436-95-2) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 235.67 g/mol. The compound features a chloro group and a cyclopropyl-substituted oxadiazole ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 135436-95-2 |
| Molecular Formula | CHClNO |
| Molecular Weight | 235.67 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. Specifically, studies have shown that compounds structurally related to this compound demonstrate efficacy against various bacterial strains. For instance, the compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies reveal that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it showed an IC value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29), human lung adenocarcinoma (LXFA 629), and human melanoma (MEXF 462) .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis by activating intrinsic pathways associated with cell death.
- Disruption of Cellular Processes : Its interaction with specific molecular targets disrupts vital cellular processes necessary for pathogen survival and tumor growth .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds related to the oxadiazole family:
- Antimicrobial Study : A study evaluated various oxadiazole derivatives for their antibacterial properties against multiple strains. The results indicated that compounds with similar structural motifs to this compound exhibited promising results with MIC values ranging from 4.69 µM to over 100 µM depending on the specific strain tested .
- Cytotoxicity Assessment : A detailed cytotoxicity assessment was conducted on several cancer cell lines using derivatives of oxadiazoles. The findings suggested that modifications in the substituent groups significantly influenced the anticancer activity, with some derivatives showing enhanced potency compared to standard chemotherapeutics .
Q & A
Basic: What are the common synthetic routes for 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline?
The compound is typically synthesized via two primary routes:
- Amidoxime Route : Reacting tert-butylamidoxime with halogenated benzoic acid derivatives (e.g., 4-aminobenzoic acid) using carbonyldiimidazole (CDI) as an activating agent in DMF. Cyclodehydration at 120°C for 4 hours yields the oxadiazole core .
- 1,3-Dipolar Cycloaddition : A one-pot reaction between nitrile oxides and nitriles or other dipolarophiles, enabling efficient cyclopropane-oxadiazole coupling .
Key Methodological Considerations : Optimize reaction time, solvent polarity, and stoichiometry to achieve yields >50% after purification .
Basic: How is the structural confirmation of this compound performed?
- X-ray Crystallography : Resolves crystal packing and bond angles, confirming the oxadiazole ring geometry and cyclopropane orientation .
- Spectroscopic Techniques :
- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and cyclopropane protons (δ 1.2–1.8 ppm). NMR confirms oxadiazole C=O (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]) matching the molecular formula CHClNO .
Advanced: How can researchers optimize cyclization efficiency during synthesis?
- Reaction Conditions : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates. Maintain temperatures between 100–120°C to accelerate cyclodehydration without decomposition .
- Catalysis : Explore Lewis acids (e.g., ZnCl) to lower activation energy for cyclopropane ring formation .
- Purification Challenges : Column chromatography with silica gel (hexane/EtOAc gradient) resolves unreacted amidoxime precursors, which often co-elute with the product .
Basic: What biological activities are associated with this compound class?
- Antimicrobial : Oxadiazole derivatives inhibit bacterial efflux pumps (e.g., against E. coli), with MIC values <10 µg/mL .
- Anticancer : Substituents like chloro and cyclopropane enhance cytotoxicity (IC ~9.4 µM in leukemia cell lines) via tubulin destabilization .
- Anti-inflammatory : Modulates COX-2 expression in macrophage models, reducing prostaglandin E by >50% .
Advanced: How to design experiments to elucidate the mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like β-tubulin (PDB: 1SA0). The cyclopropane group may occupy hydrophobic pockets, while the oxadiazole forms hydrogen bonds .
- In Vitro Assays :
- Kinetic Studies : Measure enzyme inhibition (e.g., topoisomerase II) via fluorescence polarization.
- Flow Cytometry : Assess apoptosis in cancer cells (Annexin V/PI staining) to correlate structure-activity relationships (SAR) .
Advanced: How to address contradictions in biological activity data across studies?
- Substituent Analysis : Compare analogs (e.g., 3-methyl vs. 3-cyclopropyl oxadiazoles) to identify critical pharmacophores. For example, cyclopropane enhances membrane permeability but may reduce solubility .
- Data Normalization : Use standardized assays (e.g., NCI-60 panel) to control for cell line variability. Replicate conflicting results under identical conditions (pH, serum concentration) .
- Meta-Analysis : Apply cheminformatics tools (e.g., QSAR) to model bioactivity trends across datasets, adjusting for molecular descriptors like logP and polar surface area .
Basic: What analytical techniques are used to assess purity?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity >98%. Monitor retention times (~8–10 min) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: How to resolve spectral data ambiguities (e.g., overlapping NMR signals)?
- 2D NMR : Utilize HSQC and HMBC to assign aromatic protons and distinguish cyclopropane - correlations .
- Variable Temperature NMR : Heat samples to 50°C in DMSO-d to reduce rotational barriers and resolve diastereotopic protons .
Basic: What are the storage and stability considerations?
- Storage : Protect from light at RT under inert gas (argon). Stable for >6 months when desiccated .
- Solubility : DMSO (≥10 mM) for biological assays; avoid aqueous buffers with pH >8 to prevent oxadiazole hydrolysis .
Advanced: How to improve bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
